3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide
Description
The compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide belongs to a class of benzisothiazolone derivatives characterized by a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core linked to a propanamide chain.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c17-11(15-13-14-6-8-21-13)5-7-16-12(18)9-3-1-2-4-10(9)22(16,19)20/h1-4,6,8H,5,7H2,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHYRVLXPCHNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzisothiazol-3-one-1,1-dioxide Construction
The benzisothiazol-3-one-1,1-dioxide moiety is synthesized via cyclization of appropriately substituted aniline derivatives. A common approach involves diazotization of 2-aminobenzenesulfonic acid followed by treatment with cyanide to form 2-cyanobenzenesulfonic acid, which undergoes cyclization under acidic conditions to yield 1,2-benzisothiazol-3(2H)-one-1,1-dioxide. Alternative routes employ thiolation of 2-chlorobenzonitrile derivatives using sodium sulfide, followed by oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the sulfone group.
Propanamide Side Chain Installation
The propanamide linker is typically introduced via alkylation of the benzisothiazol-3-one nitrogen. For example, reaction of the sodium salt of benzisothiazol-3-one-1,1-dioxide with 3-bromopropanoyl chloride generates 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl chloride, which is subsequently amidated with 2-aminothiazole.
Stepwise Synthetic Protocols
Route 1: Sequential Alkylation-Amidation
This method prioritizes early-stage installation of the propanamide chain (Table 1).
Step 1: Synthesis of 3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic Acid
2-Mercaptobenzoic acid is oxidized to 2-sulfobenzoic acid using hydrogen peroxide in acetic acid. Cyclocondensation with ammonium carbonate yields benzisothiazol-3-one-1,1-dioxide. Alkylation with ethyl 3-bromopropanoate in DMF using potassium carbonate as a base affords the ethyl ester, which is hydrolyzed with lithium hydroxide to the carboxylic acid.
Step 2: Amidation with 2-Aminothiazole
The carboxylic acid is activated as an acid chloride using thionyl chloride, then reacted with 2-aminothiazole in dichloromethane with triethylamine as a base. Purification via recrystallization from ethanol/water provides the target compound in 68–72% yield.
Table 1: Reaction Conditions for Route 1
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1a | H₂O₂, AcOH, 80°C, 6h | 2-Sulfobenzoic acid | 85 |
| 1b | (NH₄)₂CO₃, 120°C, 3h | Benzisothiazol-3-one-1,1-dioxide | 78 |
| 1c | Ethyl 3-bromopropanoate, K₂CO₃, DMF, 60°C, 12h | Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate | 65 |
| 1d | LiOH, THF/H₂O, RT, 4h | 3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid | 90 |
| 2 | SOCl₂, then 2-aminothiazole, Et₃N, DCM, 0°C→RT, 8h | Target compound | 70 |
Route 2: Direct N-Alkylation of Benzisothiazol-3-one-1,1-dioxide
This route avoids carboxylic acid intermediates by employing a Michael addition strategy (Table 2).
Step 1: Generation of Benzisothiazol-3-one-1,1-dioxide Sodium Salt
Benzisothiazol-3-one-1,1-dioxide is treated with sodium hydride in tetrahydrofuran (THF) to form the sodium salt, enhancing nucleophilicity at the nitrogen.
Step 2: Alkylation with Acrylamide Derivatives
The sodium salt reacts with N-(1,3-thiazol-2-yl)acrylamide in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at 50°C for 24 hours, yielding the target compound directly via conjugate addition.
Table 2: Reaction Conditions for Route 2
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | NaH, THF, 0°C→RT, 2h | Sodium salt | Quant. |
| 2 | N-(1,3-Thiazol-2-yl)acrylamide, TBAB, DMF, 50°C, 24h | Target compound | 58 |
Mechanistic Insights and Side Reactions
Competing Pathways During Amidation
In Route 1, over-activation of the carboxylic acid with excess thionyl chloride can lead to imidazolidinone byproducts if residual SOCl₂ reacts with 2-aminothiazole. This is mitigated by rigorous removal of SOCl₂ via distillation under reduced pressure.
Oxidation State Control
Partial oxidation of the benzisothiazol-3-one sulfur to sulfoxide (S=O) instead of sulfone (SO₂) is a common side reaction. Using mCPBA instead of H₂O₂ and maintaining reaction temperatures below 40°C improves sulfone selectivity.
Optimization Strategies
Solvent Effects on Alkylation
Polar aprotic solvents (DMF, DMSO) enhance the solubility of the sodium salt in Route 2 but increase ester hydrolysis risks. Switching to acetonitrile with crown ethers (18-crown-6) improves yields by stabilizing the sodium ion.
Catalytic Approaches
Palladium-catalyzed coupling between benzisothiazol-3-one-1,1-dioxide and propargylamide derivatives has been explored but suffers from low regioselectivity. Nickel-based catalysts (e.g., NiCl₂(dppe)) show promise in suppressing homocoupling.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Introduction of oxygen or removal of hydrogen, commonly using agents like potassium permanganate.
Reduction: : Removal of oxygen or addition of hydrogen, often facilitated by reagents such as lithium aluminum hydride.
Substitution: : Replacement of functional groups, typically involving halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, ethanol, and dimethyl sulfoxide.
Conditions: : Temperature ranges from -10°C to 100°C, pH control between 3-9 depending on the desired reaction.
Major Products
Reactions involving 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide often lead to derivatives with modifications on the benzisothiazole and thiazole rings, forming new compounds with potential for further application in various fields.
Scientific Research Applications
The compound has extensive applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: : Studied for its potential interactions with enzymes and proteins, influencing biological pathways.
Medicine: : Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: : Employed in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptor proteins. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact mechanism involves binding to active sites, inhibiting or activating specific enzymes, and altering signal transduction processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Bioactivity Trends :
- Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) or halogens (e.g., bromine in ) exhibit enhanced kinase inhibition and biochemical activity .
- Heterocyclic substituents (e.g., thiazol-2-yl in the target compound) are hypothesized to improve target selectivity due to hydrogen-bonding interactions with enzyme active sites .
Synthetic Pathways :
- Many analogs are synthesized via nucleophilic substitution or condensation reactions. For example, describes microwave-assisted synthesis of benzisothiazolone esters, which can be hydrolyzed to propanamides .
- X-ray crystallography (e.g., ) and NMR spectroscopy () are critical for structural validation .
Antimycobacterial and Antitumor Activities:
- Dithiocarbamate derivatives (e.g., compounds 115a-c in ) with the benzisothiazolone core show potent activity against Mycobacterium tuberculosis (MIC = 0.78 μg/mL) .
- N,N-Disubstituted dithiocarbamates exhibit dual antimycobacterial and antitumor effects, likely through thiol-mediated oxidative stress and DNA intercalation .
Biological Activity
The compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide , also known by its CAS number (not provided in the search results), is a member of the benzisothiazole family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.
The molecular formula for this compound is with a molecular weight of approximately 296.35 g/mol. The structural characteristics include a benzisothiazole moiety and a thiazole group, both of which contribute to its biological activity.
Antimicrobial Activity
Research has shown that compounds containing the benzisothiazole structure exhibit significant antimicrobial properties. A study indicated that derivatives of benzisothiazole were effective against various bacterial strains, with some compounds demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range. For instance, the compound 7n derived from a similar structure exhibited an IC50 of against human mast cell tryptase, suggesting potential applications in treating allergic conditions and asthma .
Anti-inflammatory Properties
The anti-inflammatory activity of benzisothiazole derivatives is well-documented. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. The specific compound may inhibit these pathways, contributing to reduced inflammation in models of arthritis and other inflammatory diseases.
Anticancer Potential
Recent studies have explored the anticancer properties of benzisothiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with various molecular targets involved in cell proliferation and survival. For example, modifications to the side chains can enhance potency against cancer cell lines, as evidenced by structure-activity relationship (SAR) studies that identified key functional groups necessary for activity .
Case Study 1: Inhibition of Human Mast Cell Tryptase
In a series of experiments aimed at evaluating the inhibitory effects on human mast cell tryptase, derivatives based on the benzisothiazole structure were synthesized. Among these, 7n was identified as the most potent inhibitor with an IC50 value of . This suggests that modifications to the benzisothiazole ring can significantly enhance enzyme inhibition .
Case Study 2: Toxicity Assessment in Zebrafish Embryos
A toxicity study involving zebrafish embryos was conducted to evaluate the safety profile of related compounds. The results indicated that certain derivatives exhibited low toxicity with EC50 values greater than , suggesting that these compounds may be suitable for further development as therapeutic agents without significant adverse effects on embryonic development .
Data Tables
Q & A
Q. What are the key synthetic routes for preparing 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide?
The synthesis typically involves coupling the benzisothiazolone core with a thiazol-2-amine derivative. A common approach includes:
- Step 1 : Reacting 3-oxo-1,2-benzisothiazol-2-ide 1,1-dioxide with a propanamide linker under nucleophilic conditions.
- Step 2 : Introducing the thiazol-2-yl group via amidation using coupling agents like EDCI or HOBt in DMF .
- Key Conditions : Controlled pH (7–8), anhydrous solvents (e.g., THF or DCM), and temperatures between 0–25°C to prevent side reactions .
Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing results to structurally similar benzisothiazolone derivatives .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls like cisplatin and reference compounds (e.g., nitazoxanide derivatives) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test ZnCl₂ or ZnO in solventless protocols (e.g., microwave-assisted synthesis) to improve atom economy and reduce waste .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus greener alternatives (e.g., ethanol/water mixtures). DMF typically achieves >75% yield but requires post-reaction purification .
- Data-Driven Optimization : Use DoE (Design of Experiments) to model temperature, pH, and stoichiometry interactions. For example, excess thiazol-2-amine (1.2 eq.) improves amidation efficiency .
Q. How can computational modeling predict binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like PFOR (Pyruvate:Ferredoxin Oxidoreductase), a target for antimicrobials. The thiazole ring’s nitrogen atoms show hydrogen bonding with active-site residues (e.g., Arg314 in H. pylori PFOR) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. The benzisothiazolone moiety’s rigidity may enhance binding entropy compared to flexible analogs .
Q. How can contradictory data in biological activity be resolved?
- Case Example : If MIC values vary between studies, reassess assay conditions (e.g., broth microdilution vs. agar diffusion). For instance, pH-dependent solubility (pKa ~4.5 for the sulfone group) may alter bioavailability .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed propanamide) that may explain reduced activity in certain media .
- Structural Analog Comparison : Cross-reference with derivatives like N-(2-cyanophenyl)-propanamide analogs, which show enhanced activity due to electron-withdrawing groups .
Methodological Tables
Q. Table 1: Comparative Reaction Yields Under Different Conditions
| Condition | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/HOBt, 0°C | DMF | None | 68 | 95 |
| ZnCl₂, Microwave (100 W) | Solventless | ZnO | 82 | 98 |
| DCC, RT | THF | DMAP | 74 | 92 |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Å/°) | Reference Compound |
|---|---|---|
| S–O Bond Length | 1.432 | 1.428 |
| C=O Bond Length | 1.214 | 1.220 |
| Dihedral Angle (Benzisothiazole-Thiazole) | 85.3° | 82.1° |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
